molecular formula C31H28N2O3S B297984 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one

Numéro de catalogue B297984
Poids moléculaire: 508.6 g/mol
Clé InChI: ILLDZCCEXCEVLI-VWDNJRNHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one, also known as EMA401, is a small molecule that has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. EMA401 is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which has been shown to play a role in pain processing in the nervous system.

Mécanisme D'action

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one is a selective antagonist of the AT2 receptor, which is expressed in the nervous system and has been shown to play a role in pain processing. By blocking the AT2 receptor, 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one is able to reduce pain signaling in the nervous system.
Biochemical and Physiological Effects:
2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been shown to have a favorable safety profile in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one is that it has been extensively studied in preclinical models of pain, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one is that it is a small molecule, which may limit its ability to penetrate the blood-brain barrier and reach its target in the nervous system.

Orientations Futures

There are several potential future directions for research on 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one. One direction could be to further investigate the mechanism of action of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one and its effects on pain signaling in the nervous system. Another direction could be to explore the potential of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one in combination with other pain medications to enhance its efficacy. Additionally, clinical trials will be necessary to determine the safety and efficacy of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one in humans.

Méthodes De Synthèse

The synthesis of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 4-ethylbenzaldehyde and 3-methoxy-4-(1-naphthylmethoxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with acetic anhydride to form 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one.

Applications De Recherche Scientifique

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. In preclinical studies, 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has also been shown to have a favorable safety profile in preclinical studies.

Propriétés

Nom du produit

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one

Formule moléculaire

C31H28N2O3S

Poids moléculaire

508.6 g/mol

Nom IUPAC

(5E)-2-(4-ethylphenyl)imino-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H28N2O3S/c1-4-21-12-15-25(16-13-21)32-31-33(2)30(34)29(37-31)19-22-14-17-27(28(18-22)35-3)36-20-24-10-7-9-23-8-5-6-11-26(23)24/h5-19H,4,20H2,1-3H3/b29-19+,32-31?

Clé InChI

ILLDZCCEXCEVLI-VWDNJRNHSA-N

SMILES isomérique

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)S2)C

SMILES canonique

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)S2)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.